Superior HDAC8 Potency Over Class I-Selective Benzamide CI-994
3,5-Dichloro-N-hydroxybenzamide inhibits HDAC8 with an IC50 of 600 nM, whereas the class I-selective benzamide CI-994 (tacedinaline) exhibits an IC50 > 20,000 nM against the same isoform [1]. This represents a >33-fold improvement in potency for the target compound on HDAC8. Both compounds share an N-hydroxybenzamide core, highlighting the critical influence of aromatic substitution (3,5-dichloro vs. unsubstituted) on HDAC8 engagement [2].
| Evidence Dimension | Inhibitory potency (IC50) against recombinant human HDAC8 |
|---|---|
| Target Compound Data | 600 nM |
| Comparator Or Baseline | CI-994: >20,000 nM |
| Quantified Difference | >33-fold greater potency |
| Conditions | Recombinant human full-length N-terminal His6/SUMO-tagged HDAC8, fluorogenic Boc-Lys(Ac)-AMC substrate assay [1] |
Why This Matters
This potency differential justifies selection for HDAC8-focused studies, where CI-994 would be ineffective.
- [1] BindingDB. (n.d.). BDBM50529143 CHEMBL4442168. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50529143 View Source
- [2] Suzuki, T., & Miyata, N. (2005). Non-hydroxamate histone deacetylase inhibitors. Current Medicinal Chemistry, 12(24), 2867-2880. https://doi.org/10.2174/092986705774463079 View Source
